N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H17ClN4OS2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gelators and Non-Covalent Interactions
Research on N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical structure , has revealed their potential as new series of supramolecular gelators. The gelation behavior towards ethanol/water and methanol/water mixtures has been attributed to the role of methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, using a crystal engineering approach (Yadav & Ballabh, 2020).
Anti-Influenza Activity
A study on benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles demonstrated remarkable antiavian influenza virus activity. The compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, showcasing the potential pharmaceutical applications of such derivatives (Hebishy, Salama, & Elgemeie, 2020).
Catalyst-Free Synthesis
The catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement has been documented. This method offers a rapid and mild condition synthesis approach for a novel class of compounds (Liu et al., 2014).
Heterocyclic Synthesis
Research on thiosemicarbazide derivatives, which serve as precursors for synthesizing various heterocyclic compounds, suggests the versatility of such chemical structures in creating a wide range of target compounds with potential antimicrobial assessment (Elmagd et al., 2017).
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCWSAIAPOJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.